molecular formula C17H19NSi B132145 tert-Butyldiphenylsilyl cyanide CAS No. 145545-43-3

tert-Butyldiphenylsilyl cyanide

Cat. No.: B132145
CAS No.: 145545-43-3
M. Wt: 265.42 g/mol
InChI Key: ZJHNDMZEXWDAHA-UHFFFAOYSA-N
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Description

tert-Butyldiphenylsilyl cyanide: is an organosilicon compound with the molecular formula C17H19NSi. It is used primarily as a reagent in organic synthesis, particularly for the preparation of silylated cyanohydrins from hindered ketones .

Mechanism of Action

Target of Action

tert-Butyldiphenylsilyl cyanide, also known as TBDPS, is primarily used as a protecting group for alcohols . It is designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . The primary targets of this compound are therefore the hydroxyl groups in various organic compounds .

Mode of Action

The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This stability can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .

Biochemical Pathways

The TBDPS group is used in the protection of alcohols, which is a common step in many synthetic transformations in organic chemistry . The ease of installation of the protecting group follows the order: 1° > 2° > 3°, allowing the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls . Protection of equatorial hydroxyl groups can be achieved over axial hydroxyl groups by the use of a cationic silyl species generated by tert-butyldiphenylsilyl chloride and a halogen abstractor, silver nitrate .

Result of Action

The primary result of the action of this compound is the protection of alcohol groups in organic compounds, preventing them from reacting under conditions that might otherwise cause them to do so . This allows for more complex synthetic transformations to be carried out on the protected molecule .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a mild base and a catalyst, which are necessary for the introduction of the protecting group . Additionally, the group is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyldiphenylsilyl cyanide can be synthesized by reacting tert-butyldiphenylsilyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyldiphenylsilyl cyanide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds to form silylated cyanohydrins.

    Substitution Reactions: It can participate in substitution reactions where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Silylated Cyanohydrins: Formed from the nucleophilic addition of this compound to carbonyl compounds.

    Substituted Silyl Compounds: Resulting from substitution reactions where the cyanide group is replaced.

Scientific Research Applications

Comparison with Similar Compounds

    tert-Butyldimethylsilyl cyanide: Another silyl cyanide compound used for similar purposes but with different steric and electronic properties.

    Trimethylsilyl cyanide: A smaller silyl cyanide compound that is less sterically hindered and often used in similar nucleophilic addition reactions.

Uniqueness: tert-Butyldiphenylsilyl cyanide is unique due to its bulky tert-butyl and diphenyl groups, which provide increased steric hindrance. This can lead to higher selectivity in reactions and greater stability under certain conditions compared to smaller silyl cyanides .

Properties

IUPAC Name

[tert-butyl(diphenyl)silyl]formonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NSi/c1-17(2,3)19(14-18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHNDMZEXWDAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C#N)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393447
Record name tert-Butyldiphenylsilyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145545-43-3
Record name tert-Butyldiphenylsilyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyldiphenylsilyl cyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes tert-Butyldiphenylsilyl cyanide useful for reactions with sterically hindered ketones?

A1: this compound (TBDPSCN), similar to its counterpart tert-butyldimethylsilyl cyanide (TBDMSCN), demonstrates effectiveness in reacting with sterically hindered ketones. [, ]. This capability likely stems from the steric bulk provided by the tert-butyldiphenylsilyl and tert-butyldimethylsilyl groups, which could influence the reaction pathway and favor the formation of desired products even when the ketone is sterically hindered.

Q2: What are the typical reaction conditions for using this compound with hindered ketones?

A2: The research indicates that TBDPSCN successfully adds to hindered ketones under specific conditions. These conditions include the presence of either Lewis acids like zinc iodide (ZnI2) in dichloromethane at 25°C or bases like potassium cyanide (KCN) combined with 18-crown-6 in dichloromethane at 25°C []. The choice of catalyst and specific conditions can influence the reaction yield and selectivity.

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